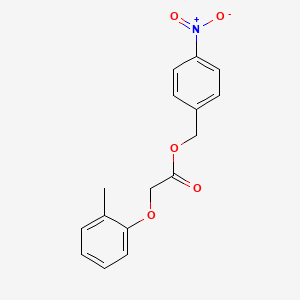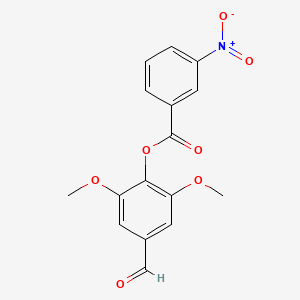![molecular formula C14H13N3O3S2 B5869151 N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide, also known as ACB, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. ACB has shown promising results in various scientific research applications, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The exact mechanism of action of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, it is believed that N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide inhibits the activity of certain enzymes involved in cell growth and proliferation. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide has been shown to have anti-inflammatory and antioxidant properties. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its high potency and selectivity. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its relatively complex synthesis method, which may limit its availability for certain research applications.
Orientations Futures
There are many potential future directions for research on N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide-based therapies for cancer and other diseases. Researchers may also investigate the potential use of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide as a tool for studying the role of certain enzymes in disease processes. Additionally, further studies may be conducted to better understand the mechanism of action of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide and its potential for use in combination with other therapeutic agents.
Méthodes De Synthèse
The synthesis of N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide involves a multi-step process, starting with the reaction of 4-aminobenzenesulfonamide with carbon disulfide to form 4-(aminosulfonyl)phenyl)thiocarbamate. This intermediate is then reacted with benzoyl chloride to form N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide.
Applications De Recherche Scientifique
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c15-22(19,20)12-8-6-11(7-9-12)16-14(21)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,15,19,20)(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLIERYFTMBNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5869085.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)
![4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)

![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)

![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)

![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)

![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)
